

Advanced C-Substituted Morpholine Architectures: Synthesis, Properties, and Acetone-Derived Scaffolds

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Compound of Interest

Compound Name:	<i>1-(Morpholin-3-yl)propan-2-one hydrochloride</i>
CAS No.:	1461715-62-7
Cat. No.:	B1378679

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Executive Summary

The Shift from N- to C-Functionalization In medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to modulate lipophilicity and solubility. However, traditional N-substitution often leads to metabolic liabilities and limited vector exploration. This technical guide focuses on C-substituted morpholine acetone derivatives—specifically morpholines bearing ketone-containing side chains (e.g., acetyl moieties) at the C2 or C3 positions. These architectures offer superior metabolic stability by blocking oxidative soft spots and provide precise chiral vectors for target engagement, acting as "conformational locks" that simple N-alkyl morpholines cannot achieve.

Part 1: Structural Dynamics & Physicochemical Profile

The "C-Substituted" Advantage

Unlike N-substituted morpholines, where the nitrogen lone pair is modulated directly by the substituent, C-substitution exerts its effect through induction and conformational biasing.

- **Metabolic Blockade:** Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6) typically attack the α -carbon relative to the nitrogen. Placing a substituent (like an acetyl group) at C2 or C3 sterically hinders this approach and electronically deactivates the C-H bond, significantly extending half-life ().
- **Basicity Modulation:** The morpholine nitrogen is moderately basic (). C-substitution with electron-withdrawing groups (like the carbonyl in an acetone side chain) lowers the pK_a via inductive effects (), often bringing it into the ideal physiological range (6.5–7.5) for membrane permeability and lysosomal trapping avoidance.

Comparative Property Matrix

The following table contrasts the physicochemical properties of N-substituted vs. C-substituted morpholine acetone derivatives.

Property	-Acetonyl Morpholine	-Acetonyl Morpholine	-Acetonyl Morpholine	Impact on Drug Design
Basicity ()	~7.0–7.5 (Lowered by -carbonyl)	~8.0–8.2 (Minimal effect)	~7.8–8.0 (Inductive effect)	C-sub retains basicity for salt formation; N-sub reduces it significantly.
Metabolic Stability	Low (N-dealkylation is rapid)	High (Blocks -oxidation)	High (Blocks -oxidation)	C-sub is preferred for chronic therapies requiring long .
Chirality	Achiral (unless quaternary)	Chiral (enantiomers)	Chiral (enantiomers)	C-sub allows specific enantiomeric targeting of protein pockets.
Vector Geometry	Linear/Flexible	Equatorial Preference	Axial/Equatorial (Tunable)	C-sub allows "locking" the side chain in a specific 3D vector.
Lipophilicity ()	+0.5 (approx)	+0.6 (approx)	+0.6 (approx)	Similar lipophilicity, but C-sub offers better solubility/permeability balance.

Part 2: Synthetic Strategies & Protocols

Strategic Disconnection

Synthesizing C-substituted morpholines is more challenging than N-alkylation. The most robust routes involve intramolecular cyclization of chiral precursors.

Core Workflow (Graphviz Visualization): The following diagram outlines the "Systematic Chemical Diversity" (SCD) approach for generating these scaffolds.



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Caption: General synthetic workflow for accessing enantiopure C-substituted morpholines from amino alcohol precursors.

Detailed Protocol: Synthesis of (2S)-2-(2-oxopropyl)morpholine

This protocol describes the synthesis of a C2-substituted morpholine with an acetone side chain (acetyl group). This specific moiety is a versatile "handle" for further medicinal chemistry (e.g., reductive amination).

Prerequisites:

- Precursor: (S)-1-amino-2-propanol (or equivalent chiral amino alcohol).
- Reagents: Chloroacetone (or equivalent alkylating agent), Base (NaH or t-BuOK), Solvent (THF or DMF).
- Safety: Halo-ketones are lachrymators. Work in a fume hood.

Step-by-Step Methodology:

- N-Protection (Self-Validating Step):
 - React (S)-1-amino-2-propanol (1.0 eq) with (1.1 eq) in

/

.

- Validation: TLC (ninhydrin stain) should show disappearance of the free amine (polar spot) and appearance of the carbamate (less polar).
- Yield Target: >95%.[\[1\]](#)
- O-Alkylation (The "Acetone" Introduction):
 - Dissolve N-Boc-amino alcohol in dry DMF at 0°C.
 - Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min (gas evolution ceases).
 - Add propargyl bromide (1.2 eq) dropwise. (Note: We use propargyl as a "masked" acetone equivalent to avoid premature cyclization/polymerization).
 - Validation:

NMR should show the alkyne proton triplet at

ppm.
- Intramolecular Cyclization (5-exo-dig):
 - Treat the O-propargyl intermediate with a gold catalyst (e.g.,

or

/

, 5 mol%) in MeOH/

.
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#) This effects the hydration of the alkyne to the ketone and concomitant cyclization (or cyclization followed by hydration) depending on conditions.
 - Alternative (Mercury-free): Wacker-type oxidation (

) of the corresponding allyl ether is also viable to generate the acetyl side chain directly or cyclize.

- Final Deprotection:
 - Treat with TFA/DCM (1:4) to remove the Boc group.[5]
 - Workup: Basify with saturated
, extract with
(morpholines are water-soluble; use chloroform/isopropanol for better recovery).

Self-Validating Analytical Check:

- NMR: The C2 proton in the morpholine ring will appear as a distinct multiplet. The acetyl methyl group () will appear as a sharp singlet at ppm.
- Chirality: HPLC on a Chiralcel OD-H column to verify enantiomeric excess ().

Part 3: Pharmacological Implications & SAR[6]

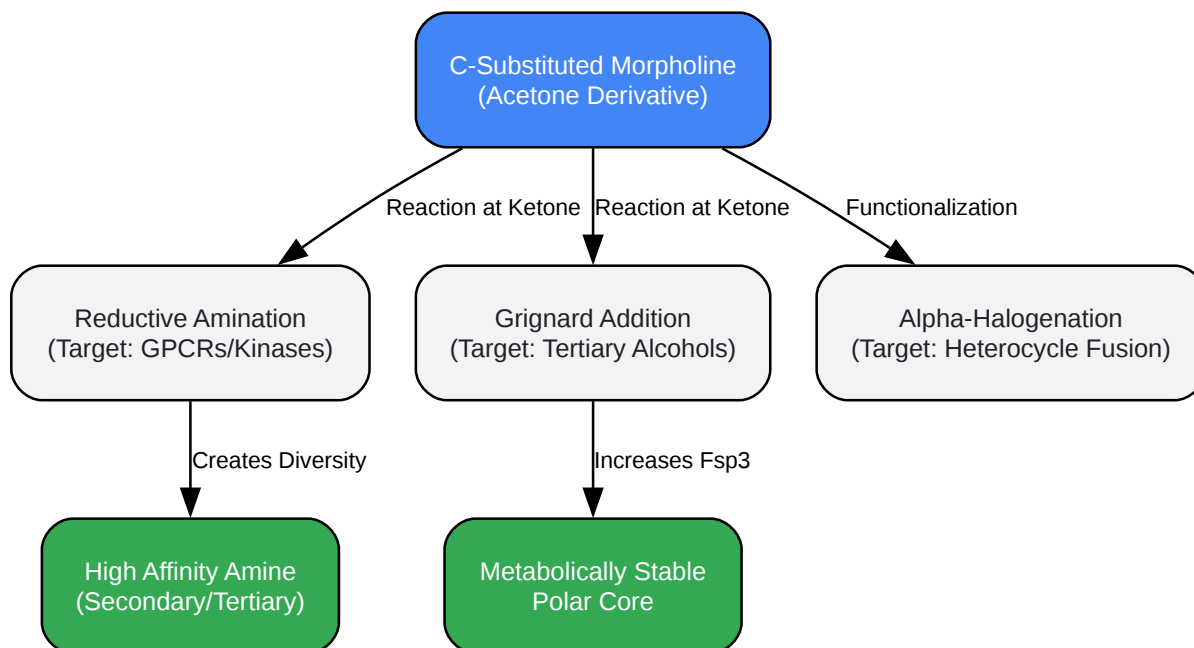
The Conformational "Anchor"

The placement of an acetone-derived group at C2 creates a conformational anchor.

- Equatorial Preference: To minimize 1,3-diaxial interactions with the ring protons, the bulky acetyl group will predominantly occupy the equatorial position in the chair conformation.
- Vector Definition: This locks the morpholine nitrogen lone pair and the ether oxygen into a specific spatial relationship relative to the side chain, reducing the entropic penalty upon binding to a protein target.

SAR Logic Flow

The following diagram illustrates how to utilize the C-substituted morpholine acetone scaffold in drug design.



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Caption: Strategic diversification points of the morpholine-acetone scaffold.

Part 4: Case Studies & Applications

Reboxetine Analogs (CNS Agents)

Reboxetine is a norepinephrine reuptake inhibitor containing a morpholine ring.^[5] Studies have shown that introducing C-substitution (specifically at the 2-position) restricts the conformational flexibility of the morpholine ether oxygen, which is crucial for hydrogen bonding in the transporter active site.

- Application: Using a 2-acetyl morpholine intermediate allows for the attachment of diverse aromatic distinct pharmacophores via the ketone handle, enabling the exploration of new chemical space around the Reboxetine core without disrupting the essential N-O distance.

Kinase Inhibitors (Solubility Handles)

In kinase inhibitors (e.g., PI3K inhibitors), morpholines are often attached to the "hinge binder" to improve solubility.

- Problem: Standard morpholines are metabolically labile.
- Solution: Incorporating a C3-substituted morpholine (derived from amino acids like alanine or serine) introduces a methyl or hydroxymethyl group. An acetyl side chain at this position can be converted into a polar amine, creating a "solubility tail" that protrudes into the solvent front of the kinase ATP pocket, improving both solubility and selectivity.

References

- Life Chemicals. (2021). C-Substituted Morpholines: Building Blocks for Medicinal Chemistry. Life Chemicals. [Link](#)
- Chamakuri, S., & Young, D. W. (2024).[6] Expanding Complex Morpholines Using Systematic Chemical Diversity. *Organic Letters*, 26(17), 3493–3497.[6] [Link](#)[6]
- Rekka, E. A., & Kourounakis, P. N. (2010).[7] Medicinal Chemistry of 2,2,4-Substituted Morpholines. *Current Medicinal Chemistry*, 17(29), 3422–3430. [Link](#)
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[8] Efficient Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Hydrogenation. *Journal of Organic Chemistry*, 81(19), 8696–8709. [Link](#)
- Ortiz, K. G., et al. (2024).[6][8] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. *Journal of the American Chemical Society*, 146, 29847-29856.[8] [Link](#)

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Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. digitalcommons.library.tmc.edu \[digitalcommons.library.tmc.edu\]](#)
- [7. Medicinal Chemistry of 2,2,4-Substituted Morpholines: Ingenta Connect \[ingentaconnect.com\]](#)
- [8. Morpholine synthesis \[organic-chemistry.org\]](#)
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